2-(4-ethylpiperazino)-1-(10H-phenothiazin-10-yl)-1-ethanone
Overview
Description
2-(4-ethylpiperazino)-1-(10H-phenothiazin-10-yl)-1-ethanone is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylpiperazino)-1-(10H-phenothiazin-10-yl)-1-ethanone typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents under high-temperature conditions.
Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the phenothiazine derivative and 4-ethylpiperazine under basic conditions, typically using a strong base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.
Substitution: The aromatic rings in the phenothiazine core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
2-(4-ethylpiperazino)-1-(10H-phenothiazin-10-yl)-1-ethanone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders, nausea, and allergies.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazino)-1-(10H-phenothiazin-10-yl)-1-ethanone involves its interaction with various molecular targets, including:
Dopamine Receptors: The compound may act as an antagonist at dopamine receptors, which is relevant to its potential antipsychotic effects.
Histamine Receptors: It may also block histamine receptors, contributing to its antihistaminic properties.
Serotonin Receptors: Interaction with serotonin receptors could explain its potential antiemetic effects.
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine used primarily as an antihistamine and antiemetic.
Thioridazine: A phenothiazine with antipsychotic and sedative effects.
Comparison: 2-(4-ethylpiperazino)-1-(10H-phenothiazin-10-yl)-1-ethanone is unique due to its specific combination of an ethylpiperazine moiety with a phenothiazine core. This structural uniqueness may confer distinct pharmacological properties compared to other phenothiazine derivatives, potentially offering advantages in terms of efficacy, side effect profile, and therapeutic applications.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-1-phenothiazin-10-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-2-21-11-13-22(14-12-21)15-20(24)23-16-7-3-5-9-18(16)25-19-10-6-4-8-17(19)23/h3-10H,2,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHINCOKYOAFKBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665051 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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